3,20-Dioxopregn-4-en-17-yl acetate
Description
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHUYJIXSMGYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-23-8 | |
| Record name | Prokan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Strategies and Chemical Transformations of 3,20 Dioxopregn 4 En 17 Yl Acetate
Acetylation Methodologies for 17α-Hydroxyprogesterone
The primary and most direct route to synthesizing 3,20-Dioxopregn-4-en-17-yl acetate (B1210297) is through the esterification of the 17α-hydroxyl group of 17α-hydroxyprogesterone. This is typically achieved through acetylation reactions.
Utilization of Acetic Anhydride (B1165640) with Catalysts (e.g., Pyridine (B92270), p-Toluenesulfonic Acid)
The acetylation of the tertiary 17α-hydroxyl group of 17α-hydroxyprogesterone is commonly carried out using acetic anhydride in the presence of a catalyst. Pyridine is a frequently used basic catalyst in this reaction. researchgate.netrsc.org It functions by activating the acetic anhydride and deprotonating the hydroxyl group, thereby increasing its nucleophilicity. researchgate.net The reaction is often performed by dissolving the steroid in anhydrous pyridine and adding an excess of acetic anhydride. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography (TLC). researchgate.net Following the reaction, the excess reagents and pyridine are typically removed by co-evaporation with toluene (B28343) under reduced pressure. researchgate.net
Alternatively, acid catalysts such as p-toluenesulfonic acid can be employed for the acetylation. The acid catalyst protonates the carbonyl oxygen of acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group.
The general protocol for acetylation with acetic anhydride and pyridine involves dissolving the starting material in pyridine, adding acetic anhydride, and stirring at room temperature until the reaction is complete. nih.gov The workup procedure includes quenching with methanol, co-evaporation with toluene, and then a standard aqueous workup involving washing with dilute acid (e.g., 1 M HCl) and saturated sodium bicarbonate solution. nih.govresearchgate.net
| Catalyst | Reagent | General Conditions | Reference |
|---|---|---|---|
| Pyridine | Acetic Anhydride | Anhydrous pyridine as solvent, excess acetic anhydride, room temperature or gentle heating (e.g., 70°C). | researchgate.net |
| p-Toluenesulfonic Acid | Acetic Anhydride | Inert solvent, catalytic amount of p-toluenesulfonic acid. |
Derivatization from Phytosterols and Related Precursors
Phytosterols, which are plant-derived sterols, serve as important and cost-effective starting materials for the synthesis of various steroidal compounds, including 3,20-Dioxopregn-4-en-17-yl acetate.
Conversion from Solasodine (B1681914) Derivatives
Solasodine, a steroidal alkaloid extracted from plants of the Solanum genus, can be converted into key steroid intermediates. core.ac.ukresearchgate.net The conversion of solasodine to 16-dehydropregnenolone (B108158) acetate (16-DPA) is a well-established pathway. core.ac.ukresearchgate.net This process involves the degradation of the solasodine side chain. researchgate.net While the direct conversion to 3,20-Dioxopregn-4-en-17-yl acetate is not the primary route, intermediates from this pathway can be utilized.
Intermediate in 16-Dehydropregnenolone Acetate (16-DPA) Hydrolysis Pathways
16-Dehydropregnenolone acetate (16-DPA) is a crucial intermediate in the synthesis of many corticosteroid drugs. core.ac.uk It is synthesized from diosgenin (B1670711) or solasodine. core.ac.uksigmaaldrich.com Under certain reaction conditions, particularly during hydrolysis steps, intermediates can be formed that are structurally related to 3,20-Dioxopregn-4-en-17-yl acetate. For instance, the bioconversion of 16-DPA by microorganisms like Delftia acidovorans can lead to the formation of 4-androstene-3,17-dione, demonstrating the microbial cleavage of the C17 side chain. pjmonline.org While this specific process doesn't yield 3,20-Dioxopregn-4-en-17-yl acetate, it highlights the potential for enzymatic transformations at the C17 position of DPA-related structures.
Production as an Impurity or Degradation Product in Related Steroids Research
In the synthesis and analysis of related steroids, 3,20-Dioxopregn-4-en-17-yl acetate can sometimes be formed as an impurity or a degradation product. For example, in the synthesis of more complex progestins like 16-methylene-17α-hydroxyprogesterone acetate and its derivatives, incomplete reactions or side reactions could potentially lead to the formation of 3,20-Dioxopregn-4-en-17-yl acetate if the starting material is not fully converted or if degradation of the final product occurs. wikipedia.org
Chemical Reactivity and Functional Group Transformations in Research Contexts
The chemical reactivity of 3,20-Dioxopregn-4-en-17-yl acetate is dictated by its functional groups: the α,β-unsaturated ketone in the A-ring, the ketone at C-20, and the ester at C-17. These sites allow for a variety of chemical transformations. For instance, the double bond in the A-ring can undergo hydrogenation or epoxidation. The carbonyl groups can be subjected to reduction or can react with nucleophiles. The ester group can be hydrolyzed back to the 17α-hydroxyl group.
This compound serves as a precursor for the synthesis of other steroids. For example, it is the parent compound for several clinically used progestins, including chlormadinone (B195047) acetate, cyproterone (B1669671) acetate, medroxyprogesterone (B1676146) acetate, and megestrol (B1676162) acetate. wikipedia.org It is also a precursor for the synthesis of 16-methylene derivatives which have shown potent progestogenic activity. wikipedia.org Additionally, related structures like 3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate are intermediates in the synthesis of delta 9,11 steroids with anti-inflammatory properties. chemicalbook.com
| Functional Group | Reaction Type | Potential Product Type | Reference |
|---|---|---|---|
| C4-C5 Double Bond | Hydrogenation | Pregnane (B1235032) derivatives (saturated A-ring) | |
| C3-Ketone | Reduction | 3-Hydroxypregn-4-en-20-one derivatives | |
| C20-Ketone | Reduction | 20-Hydroxypregn-4-en-3-one derivatives | |
| C17-Acetate | Hydrolysis | 17α-Hydroxyprogesterone | |
| Introduction of substituents | Various | Derivatives such as chlormadinone acetate, megestrol acetate | wikipedia.org |
Molecular Interactions and Receptor Binding Mechanisms
Progesterone (B1679170) Receptor (PR) Agonism and Binding Affinity Studies
As a progestogen, 17α-acetoxyprogesterone's principal mechanism of action involves binding to and activating progesterone receptors, which are key mediators of progesterone signaling in the body. wikipedia.org
The actions of progesterone are mediated by two main receptor isoforms, Progesterone Receptor-A (PR-A) and Progesterone Receptor-B (PR-B), which can have different functions in target tissues. nih.govnih.gov Studies have shown that 17α-acetoxyprogesterone is an agonist for both PR-A and PR-B. wikipedia.org Its binding affinity for these isoforms has been quantified, showing a more than 50-fold higher affinity compared to its parent compound, 17α-hydroxyprogesterone. wikipedia.org
One study reported the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to displace 50% of a radiolabeled ligand, for both PR isoforms. wikipedia.org Another study compared the relative binding affinity (RBA) of 17α-acetoxyprogesterone to that of progesterone for recombinant human PR-A and PR-B. nih.gov
| Ligand | Receptor Isoform | Binding Affinity (IC50 nM) | Relative Binding Affinity (RBA) % of Progesterone |
| 17α-acetoxyprogesterone (OHPA) | PR-A | 16.8 wikipedia.org | 69% nih.gov |
| 17α-acetoxyprogesterone (OHPA) | PR-B | 12.6 wikipedia.org | 70% nih.gov |
| Progesterone | PR-A | Not Specified | 100% (Reference) nih.gov |
| Progesterone | PR-B | Not Specified | 100% (Reference) nih.gov |
This table integrates data on the binding affinity of 17α-acetoxyprogesterone to progesterone receptor isoforms PR-A and PR-B.
When compared directly with the endogenous hormone progesterone, 17α-acetoxyprogesterone exhibits distinct binding kinetics. Research indicates that progesterone generally binds more avidly to human progesterone receptors than 17α-acetoxyprogesterone does. nih.gov Specifically, 17α-acetoxyprogesterone has been shown to possess a little less than half the binding affinity of progesterone for the PR isoforms. wikipedia.org
However, the relative affinity can vary depending on the specific receptor type. For instance, while its binding to human PRs is lower than that of progesterone, 17α-acetoxyprogesterone has been observed to bind more avidly to the rabbit uterine PR than progesterone itself. nih.gov
| Ligand | Receptor Source | Relative Binding Affinity (RBA) % of Progesterone |
| 17α-acetoxyprogesterone (OHPA) | Recombinant Human PR-A | 69% nih.gov |
| 17α-acetoxyprogesterone (OHPA) | Recombinant Human PR-B | 70% nih.gov |
| 17α-acetoxyprogesterone (OHPA) | Rabbit Uterine PR | 121% nih.gov |
| Progesterone | All PRs | 100% (Reference) nih.gov |
This table provides a comparative overview of the relative binding affinity of 17α-acetoxyprogesterone and progesterone to different progesterone receptors.
Interactions with Other Nuclear Receptor Superfamilies
While some progestins are known to interact with the androgen receptor (AR), specific quantitative binding data for 17α-acetoxyprogesterone is limited in the reviewed literature. nih.gov It is known that mutations in the AR's ligand-binding domain can sometimes allow activation by other steroids, including certain progestins. nih.gov Furthermore, some steroidal compounds can exert antagonistic effects on the androgen receptor. nih.gov However, direct studies detailing the binding affinity or functional activity (agonism or antagonism) of 17α-acetoxyprogesterone at the androgen receptor are not specified in the available sources.
17α-acetoxyprogesterone has been evaluated for its ability to bind to the glucocorticoid receptor (GR). nih.gov Studies show that its binding to the GR is weak. nih.gov When compared to the potent glucocorticoid dexamethasone (B1670325), the relative binding affinity of 17α-acetoxyprogesterone for the rabbit thymic GR is significantly lower. nih.gov This weak interaction suggests that the biological effects of 17α-acetoxyprogesterone are unlikely to be mediated through the glucocorticoid receptor. nih.gov
| Ligand | Receptor | Relative Binding Affinity (RBA) % of Dexamethasone |
| 17α-acetoxyprogesterone (OHPA) | Rabbit Thymic GR | 3% nih.gov |
| Progesterone | Rabbit Thymic GR | 4% nih.gov |
| Dexamethasone | Rabbit Thymic GR | 100% (Reference) nih.gov |
This table shows the relative binding affinity of 17α-acetoxyprogesterone and progesterone to the glucocorticoid receptor, with dexamethasone as the reference compound.
Specific data on the binding affinity of 17α-acetoxyprogesterone for the mineralocorticoid receptor (MR) is not detailed in the provided search results. The endogenous hormone progesterone is known to have a high affinity for the MR, where it can act as an antagonist to aldosterone (B195564) in humans. nih.gov For related compounds, structural features can influence MR binding; for example, the presence of a 17-hydroxy group is suggested to potentially reduce mineralocorticoid receptor affinity when compared to a compound like desoxycorticosterone acetate (B1210297). However, direct experimental data quantifying the binding of 17α-acetoxyprogesterone to the MR remains to be specified.
Unraveling the Molecular Interactions of 3,20-Dioxopregn-4-en-17-yl Acetate
Fremont, CA – July 26, 2025 – The synthetic progestin 3,20-Dioxopregn-4-en-17-yl acetate, a compound of significant interest in reproductive medicine, operates through a complex interplay of molecular interactions and receptor binding mechanisms. This article delves into the specifics of its non-genomic actions, membrane binding site research, and the conformational changes it induces upon binding to its primary target, the progesterone receptor.
The biological activity of 3,20-Dioxopregn-4-en-17-yl acetate, also known as 17α-hydroxyprogesterone acetate (OHPA), is primarily mediated through its interaction with progesterone receptors (PR). As a PR agonist, it binds to both major isoforms, PR-A and PR-B, initiating a cascade of cellular events. wikipedia.org
Non-Genomic Actions and Membrane Binding Site Research
While the classical genomic pathway of steroid hormone action is well-documented, there is a growing body of research into the non-genomic effects of progestins, which are initiated at the cell surface and occur rapidly. nih.govfrontiersin.orgoup.com These actions are thought to be mediated by membrane-bound progesterone receptors (mPRs) and associated proteins like the progesterone receptor membrane component 1 (PGRMC1). nih.govmdpi.com
Conformational Changes Induced by Receptor Binding
The binding of an agonist like 3,20-Dioxopregn-4-en-17-yl acetate to the ligand-binding domain of the progesterone receptor induces a significant conformational change in the receptor protein. nih.govresearchgate.netnih.gov This structural alteration is a critical step that initiates the downstream signaling cascade.
Upon ligand binding, the receptor undergoes a transformation that leads to the dissociation of chaperone proteins, such as heat shock proteins. nih.gov This unmasking of the receptor allows for its dimerization, where two ligand-bound receptor molecules associate with each other. This dimer then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating gene transcription. nih.govnih.gov
Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula |
| 3,20-Dioxopregn-4-en-17-yl acetate | 17α-Hydroxyprogesterone acetate, OHPA, Acetoxyprogesterone | 302-23-8 | C23H32O4 |
| Progesterone | 57-83-0 | C21H30O2 | |
| 17α-Hydroxyprogesterone | 17-OHP | 68-96-2 | C21H30O3 |
| Medroxyprogesterone (B1676146) acetate | 71-58-9 | C24H34O4 | |
| Chlormadinone (B195047) acetate | 302-22-7 | C23H29ClO4 | |
| Cyproterone (B1669671) acetate | 427-51-0 | C24H29ClO4 | |
| Ethisterone | 434-03-7 | C21H28O2 | |
| 17α-Hydroxyprogesterone caproate | 17-OHPC | 630-56-8 | C27H40O4 |
| Dexamethasone | 50-02-2 | C22H29FO5 | |
| Spironolactone | 52-01-7 | C24H32O4S | |
| Drospirenone | 67392-87-4 | C24H30O3 | |
| Levonorgestrel | 797-63-7 | C21H28O2 | |
| Gestodene | 60282-87-3 | C21H26O2 | |
| Etonogestrel | 54048-10-1 | C22H28O2 | |
| Nestorone | 10595-83-2 | C21H28O2 | |
| Nomegestrol acetate | 58652-20-3 | C23H28O4 | |
| Norethisterone acetate | 51-98-9 | C22H28O3 |
Structure Activity Relationships Sar and Computational Modeling
Elucidation of Structural Determinants for Progestogenic Activity
The core structure of 3,20-Dioxopregn-4-en-17-yl acetate (B1210297) is the pregnane (B1235032) skeleton, a C21 steroid. Modifications at various positions on this steroidal framework can dramatically alter its progestogenic potency and pharmacokinetic profile.
Influence of the 17α-Acetoxy Group
The introduction of an acetoxy group at the 17α-position of the progesterone (B1679170) skeleton is a critical modification that significantly enhances progestogenic activity, particularly oral bioavailability. unicamp.br While 17α-hydroxyprogesterone itself has low progestational activity, its esterification to form 3,20-Dioxopregn-4-en-17-yl acetate results in a compound with notable oral activity. This modification is a cornerstone in the development of a major class of synthetic progestins. nih.gov
The 17α-acetoxy group, along with the C-17β acetyl side chain, plays a crucial role in the molecule's interaction with the progesterone receptor. The orientation and nature of these substituents are vital for establishing the necessary conformation for effective receptor binding. unicamp.br Studies have shown that steroids with an acetoxyl group at the 17β position, often in conjunction with a 17α-ethynyl group, exhibit high oral contraceptive activity. unicamp.br The presence of the 17α-acetoxy group is a defining feature for a class of progestins derived from 17α-hydroxyprogesterone, including medroxyprogesterone (B1676146) acetate, megestrol (B1676162) acetate, and chlormadinone (B195047) acetate.
Impact of C-6 and C-11 Substituents (e.g., Methyl, Chloro, Double Bonds)
Modifications at the C-6 and C-11 positions of the 17α-acetoxyprogesterone backbone have been extensively explored to modulate progestogenic activity.
C-6 Substituents: The introduction of substituents at the C-6 position, often accompanied by the creation of a double bond between C-6 and C-7 (a Δ⁶-dehydrogenation), generally leads to a significant increase in progestogenic potency.
Methyl Group: A 6α-methyl group, as seen in medroxyprogesterone acetate, enhances activity.
Halogens: The introduction of a chloro atom at C-6, as in chlormadinone acetate, also markedly increases potency. nih.gov Studies comparing various C-6 substituents have shown that chloro, bromo, and methyl groups strongly enhance activity. nih.gov
Double Bonds: The presence of a double bond at the C-6 position (pregna-4,6-diene) is a common feature in highly active progestins. Chlormadinone acetate (17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione) was identified as a particularly potent analog. nih.gov
The following table summarizes the relative oral progestational activity (OPA) of various C-6 substituted 17α-acetoxyprogesterone derivatives compared to norethisterone.
| Compound Name | C-6 Substituent | Other Modifications | Relative Oral Progestational Activity (OPA) vs. Norethisterone |
|---|---|---|---|
| 17α-Acetoxyprogesterone | -H | None | 0.07 |
| 6α-Methyl-17α-acetoxyprogesterone | 6α-CH₃ | None | 2–3 |
| Megestrol acetate | 6-CH₃ | Δ⁶ | 12 |
| 6α-Chloro-17α-acetoxyprogesterone | 6α-Cl | None | 2–3 |
| Chlormadinone acetate | 6-Cl | Δ⁶ | 35 |
| 6-Dehydro-6-chloro-17α-acetoxyprogesterone | 6-Cl | Δ¹, Δ⁶ | 50 |
Effects of 1α-(Chloromethyl) Group on Activity Profile
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR methodologies are computational techniques that attempt to correlate the chemical structure of compounds with their biological activity in a quantitative manner. These models are invaluable for predicting the activity of untested compounds and for understanding the key physicochemical properties that govern their function. nih.gov
2D and 3D QSAR Approaches in Progestin Research
Both 2D and 3D QSAR approaches have been successfully applied to the study of progestins.
2D-QSAR: These methods use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. While simpler, they can build robust predictive models. For instance, a 2D-QSAR analysis of 23 progestins used three descriptors (PW2, Mor15m, and GAP-10) to construct a model with good predictive power. However, 2D models often lack a direct mechanistic interpretation in 3D space. nih.govnih.gov
3D-QSAR: These approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D aligned structures of the molecules to calculate steric and electrostatic fields. These fields are then correlated with biological activity, providing a 3D map that highlights regions where modifications would likely increase or decrease activity. oup.com 3D-QSAR models often have better predictive power than their 2D counterparts and offer a more intuitive mechanistic interpretation of the steric and electrostatic interactions between the ligand and the receptor. nih.govnih.gov Combining molecular docking with 3D-QSAR and artificial neural networks has yielded models with very high predictive accuracy (Q² = 0.91) for progesterone receptor ligands. oup.com
The following table compares the predictive power of 2D and 3D QSAR models from a study on progestin receptor binding affinity.
| QSAR Model | Internal Validation (q²) | External Validation (q²ext) |
|---|---|---|
| 2D QSAR | 0.805 | 0.403 |
| 3D QSAR | 0.959 | 0.476 |
Data sourced from a comparative study on progestins, showing the slightly better predictive power of the 3D QSAR model for the external validation set. nih.govnih.gov
Pharmacophore Identification and Validation
A pharmacophore is a 3D arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling is a powerful tool in drug discovery for identifying new potential ligands from large compound databases (virtual screening) and for understanding ligand-receptor interactions.
For progesterone receptor agonists, key pharmacophoric features have been identified. These typically include:
Hydrogen Bond Acceptors: The ketone groups at C-3 and C-20 of the progesterone skeleton are crucial hydrogen bond acceptors.
Hydrophobic Features: The steroidal core itself provides a large hydrophobic body that engages in van der Waals interactions within the receptor's binding pocket.
Aromatic Rings: In some non-steroidal ligands, aromatic rings are important features.
The process involves generating a hypothesis based on a set of active ligands, which is then validated for its ability to distinguish active compounds from inactive ones. For the progesterone receptor, pharmacophore models have been successfully generated and used to screen databases to find novel inhibitors. These models often highlight the importance of hydrogen bond acceptors, hydrophobic regions, and sometimes hydrogen bond donors for effective binding to the progesterone receptor. The validation of these models confirms their predictive power and their utility in guiding the design of new, potent progestins.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. uiuc.edu This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, like 3,20-Dioxopregn-4-en-17-yl acetate, and its receptor.
Docking simulations are typically performed using software such as AutoDock, which employs scoring functions to estimate the binding free energy of the ligand-receptor complex. uiuc.edu These simulations place the ligand into the binding site of the receptor in various conformations and orientations, and the most favorable binding pose is identified based on the calculated binding energy. For progestins, the ligand-binding domain (LBD) of the progesterone receptor is the target for these simulations.
While specific docking studies for 3,20-Dioxopregn-4-en-17-yl acetate are not extensively detailed in publicly available literature, data for structurally similar compounds provide valuable insights. For instance, a computational study on 6-Methyl-17-acetoxyprogesterone, a close analog, revealed a significant binding energy, indicating a strong interaction with the receptor. uiuc.edu The presence of the 17-acetoxy group is a critical feature influencing the binding affinity of progesterone derivatives. dblp.org
Table 1: Estimated Binding Energy from Molecular Docking Simulation
| Compound | Estimated Binding Energy (arbitrary units) |
|---|---|
| 6-Methyl-17-acetoxyprogesterone | -9.29 uiuc.edu |
Molecular Dynamics Simulations and Density Functional Theory (DFT) in Binding Research
To further refine the understanding of ligand-receptor interactions obtained from molecular docking, more advanced computational methods like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are employed. uiuc.edu
MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to observe the conformational changes and stability of the complex. uiuc.edu This method simulates the movement of atoms and molecules, offering a more realistic representation of the biological environment. For the progesterone receptor, MD simulations can reveal the flexibility of the ligand-binding domain and how it adapts to accommodate different ligands.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uiuc.edu In the context of drug design and molecular binding, DFT can be used to accurately calculate properties like electronic energies and the distribution of electron density, which are fundamental to understanding the nature of the chemical bonds and non-covalent interactions between the ligand and the receptor.
The binding energy (ΔG) is a key thermodynamic parameter that quantifies the strength of the interaction between a ligand and its receptor. A more negative ΔG value corresponds to a stronger and more stable binding. Computational methods, particularly MD simulations coupled with techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), are used to calculate the binding free energy.
Table 2: Key Molecular Components and Their Role in Binding
| Molecular Component | Role in Receptor Binding |
|---|---|
| 3-keto group | Forms crucial hydrogen bonds with receptor residues. |
| 17α-acetoxy group | Contributes to increased binding affinity compared to unsubstituted progesterone. dblp.org |
Hydrogen bonds are pivotal in the specific recognition and binding of steroidal ligands to the progesterone receptor. X-ray crystallography studies of the PR ligand-binding domain have consistently shown that the 3-keto group of progestins forms a critical hydrogen-bonding network with two key amino acid residues: Glutamine 725 (Gln725) and Arginine 766 (Arg766).
This interaction acts as an anchor, correctly orienting the steroid within the hydrophobic binding pocket. The amide group of Gln725 and the guanidinium (B1211019) group of Arg766 are strategically positioned to form strong hydrogen bonds with the oxygen atom of the ligand's C3-ketone. This conserved interaction is a hallmark of high-affinity binding for many progestins and is anticipated to be a primary determinant of the binding of 3,20-Dioxopregn-4-en-17-yl acetate to the progesterone receptor.
Table 3: Key Hydrogen Bonding Interactions
| Ligand Group | Receptor Residue | Interaction Type |
|---|---|---|
| C3-Keto Oxygen | Gln725 | Hydrogen Bond |
| C3-Keto Oxygen | Arg766 | Hydrogen Bond |
Cellular and Biochemical Mechanisms of Action in in Vitro Systems
Modulation of Cellular Proliferation in Hormone-Sensitive Cell Lines
The influence of progestins on the proliferation of hormone-sensitive cells, particularly breast cancer cell lines, is a complex phenomenon that can be either stimulatory or inhibitory depending on the specific compound, its concentration, and the cellular context.
While direct studies on 3,20-Dioxopregn-4-en-17-yl acetate (B1210297) are limited, research on the broader class of progestins provides valuable insights. For instance, in the progesterone (B1679170) receptor (PR)-positive breast cancer cell line T47-D, progestins have been shown to inhibit cell growth. nih.gov This effect is believed to be mediated through the progesterone receptor. nih.gov
Conversely, in the MCF-7 breast cancer cell line, which also expresses progesterone receptors, progesterone has been observed to promote cell proliferation, an effect that is dose-dependent. nih.gov The combination of estrogen and progesterone has been shown to have an even greater proliferative effect in these cells. nih.gov This suggests that the cellular response to progestins is highly context-dependent and can be influenced by the presence of other hormones.
A derivative of 17α-acetoxyprogesterone, medroxyprogesterone (B1676146) acetate (MPA), has also been studied. In PR-positive T47-D cells, MPA has been shown to induce cell proliferation. nih.gov This proliferative effect was linked to the upregulation of cyclin D1, a key regulator of the cell cycle. nih.gov
Interactive Table: Effects of Progestins on Hormone-Sensitive Cell Line Proliferation
| Cell Line | Progestin | Effect on Proliferation | Reference |
| T47-D | Progestins (general) | Inhibition | nih.gov |
| MCF-7 | Progesterone | Promotion | nih.gov |
| T47-D | Medroxyprogesterone Acetate (MPA) | Induction | nih.gov |
Induction of Apoptosis in Relevant Cell Models
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Progestins have been shown to modulate apoptosis in various cell models.
In the progesterone receptor-positive T47-D breast cancer cell line, progesterone has been demonstrated to induce apoptosis. nih.gov This effect was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the tumor suppressor protein p53. nih.gov Studies on other compounds in T47-D cells have further highlighted the role of caspase-3 activation in the apoptotic process. mtroyal.canih.gov
However, the effect of progestins on apoptosis can be complex. In one study, medroxyprogesterone acetate (MPA) was found to protect PR-positive breast cancer cell lines, including T47-D and MCF-7, from serum starvation-induced apoptosis. nih.gov This protective effect was associated with a lack of induction of the pro-apoptotic genes HRK and BAK1. nih.gov
These seemingly contradictory findings underscore the multifaceted nature of progestin action on cell survival and death, which can be influenced by the specific progestin, the cellular environment, and the apoptotic stimulus.
Gene Regulation and Transcriptional Activity through Steroid Receptor Complex Formation
The primary mechanism of action for 3,20-Dioxopregn-4-en-17-yl acetate, like other steroid hormones, involves binding to and activating intracellular steroid receptors, which then function as ligand-dependent transcription factors to regulate the expression of target genes.
A comparative study has shown that 17α-acetoxyprogesterone (OHPA) binds to both the A and B isoforms of the human progesterone receptor (PR). nih.gov Its binding affinity to the PR is significant, though slightly less than that of progesterone itself. nih.gov Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov
Studies assessing the transactivation of reporter genes have demonstrated that 17α-acetoxyprogesterone is a potent activator of PR-mediated gene expression, comparable to progesterone in its ability to elicit a transcriptional response in various cell lines. nih.govnih.gov This indicates that despite slight differences in receptor binding affinity, it is an effective agonist of the progesterone receptor.
The regulation of gene expression by progestins is critical for their physiological and pharmacological effects. In breast cancer cells, progestins have been shown to regulate the expression of genes involved in cell growth and differentiation, such as c-myc, c-jun, and c-fos. nih.gov
Interactive Table: Receptor Binding and Gene Expression Data
| Compound | Receptor | Relative Binding Affinity (vs. Progesterone) | Gene Expression Stimulation | Reference |
| 17α-acetoxyprogesterone (OHPA) | Progesterone Receptor (PR) | Slightly lower than progesterone | Comparable to progesterone | nih.govnih.govnih.gov |
| Progesterone | Progesterone Receptor (PR) | 100% (Reference) | Potent | nih.gov |
Interaction with Co-activators and Co-repressors
The transcriptional activity of the steroid receptor-ligand complex is further modulated by its interaction with a host of co-regulatory proteins, namely co-activators and co-repressors. These interactions are crucial for the fine-tuning of gene expression.
Upon agonist binding, such as with 3,20-Dioxopregn-4-en-17-yl acetate, the progesterone receptor undergoes a conformational change that facilitates the recruitment of co-activators. These co-activator proteins, which often possess histone acetyltransferase (HAT) activity, help to remodel chromatin, making the DNA more accessible to the transcriptional machinery and thereby enhancing gene expression.
Conversely, in the absence of a ligand or when bound to an antagonist, the receptor may recruit co-repressors. These co-repressor complexes often contain histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression. The balance between co-activator and co-repressor recruitment is a key determinant of the cellular response to a specific progestin. While the general principles of co-regulator interaction are well-established for steroid receptors, the specific co-activators and co-repressors that preferentially interact with the 3,20-Dioxopregn-4-en-17-yl acetate-bound progesterone receptor have not been extensively characterized.
Cross-Talk Mechanisms with Other Intracellular Signal Transduction Pathways
The biological effects of 3,20-Dioxopregn-4-en-17-yl acetate are not solely mediated by direct gene regulation. There is a growing body of evidence for significant cross-talk between steroid hormone receptor signaling and other major intracellular signal transduction pathways, such as those initiated by growth factors.
Progestins can engage in bi-directional cross-talk with growth factor signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. For instance, progestins can increase the expression of growth factor receptors, sensitizing the cells to the effects of growth factors. nih.govnih.gov In turn, activation of the MAPK pathway can phosphorylate and modulate the activity of the progesterone receptor.
This interplay can occur at multiple levels: at the cell surface through the upregulation of receptors, in the cytoplasm through the modulation of signaling intermediates, and in the nucleus through the synergistic action of transcription factors. nih.govnih.gov This complex network of interactions allows for a highly integrated and context-specific cellular response to the combined hormonal and growth factor milieu.
Effects on Specific Cellular Processes (e.g., Osteogenic-like Transdifferentiation, Angiogenesis)
The influence of progestins extends to specialized cellular processes such as osteogenic differentiation and angiogenesis.
Osteogenic-like Transdifferentiation: Steroid hormones are known to play a role in bone metabolism. In vitro studies have shown that certain androgens and progestins can promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. nih.gov This is typically assessed by measuring markers of osteoblast activity, such as alkaline phosphatase (ALP) activity and the production of osteocalcin. nih.gov While direct studies on 3,20-Dioxopregn-4-en-17-yl acetate are lacking, the known effects of other progestins suggest a potential role in modulating osteogenic processes.
Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease. Progestins have been shown to have both pro- and anti-angiogenic effects depending on the context. In some models, progesterone has been shown to stimulate angiogenesis. This can be mediated, in part, by the regulation of angiogenic factors such as vascular endothelial growth factor (VEGF). nih.gov Conversely, in the context of ectopic endometrial lesions, progestins have been found to suppress angiogenic factors and reduce microvessel density. In vitro angiogenesis is often studied using models such as the culture of human umbilical vein endothelial cells (HUVECs) in a collagen gel. nih.gov The specific effects of 3,20-Dioxopregn-4-en-17-yl acetate on angiogenesis in such in vitro systems remain to be fully elucidated.
Metabolic Pathways and Biotransformation Research
In Vitro Metabolic Profiling and Hydroxylation Studies
In vitro studies are fundamental in elucidating the metabolic fate of 17α-acetoxyprogesterone. These studies often utilize liver microsomes, which are rich in drug-metabolizing enzymes, to simulate the metabolic processes that occur in the body. A primary focus of this research is on hydroxylation, a key reaction in steroid metabolism.
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of compounds, including steroids. nih.gov Research has identified specific CYP isoforms that are responsible for the biotransformation of progesterone (B1679170) and its derivatives. For instance, CYP3A4, a major human P450 enzyme, is known to be involved in steroid hydroxylation. nih.gov The catalytic activity of CYP enzymes, such as the bovine CYP17A1 expressed in yeast, has been harnessed for the biotransformation of progesterone into hydroxylated products. researchgate.net These enzymes facilitate the transfer of electrons from NADPH, a necessary cofactor, to the steroid substrate, initiating the hydroxylation process. researchgate.net
Hydroxylation of the steroid nucleus can occur at various positions, leading to a diverse range of metabolites. Studies on related steroids have identified several potential hydroxylation sites. For example, in the metabolism of testosterone (B1683101), which shares a similar steroid core, 6β-hydroxylation is a prominent reaction catalyzed by CYP3A4. nih.gov Research using isotopically labeled substrates has demonstrated the high regio- and stereoselectivity of this enzyme, with the 6β-hydrogen being specifically abstracted. nih.gov While direct studies on 17α-acetoxyprogesterone are less common in the provided results, the principles of steroid hydroxylation by CYP enzymes suggest that positions such as 6β, and potentially others like 2β and 1β, are susceptible to metabolic attack. The specific products formed would depend on the precise orientation of the substrate within the enzyme's active site.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Compound Analysis
Chromatography is a cornerstone for the separation and analysis of 3,20-Dioxopregn-4-en-17-yl acetate (B1210297) and related steroids from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the analysis of 3,20-Dioxopregn-4-en-17-yl acetate and its parent compounds. dss.go.th Reverse-phase (RP) HPLC offers a straightforward approach for its separation. sielc.com A typical RP-HPLC method employs a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comresearchgate.net To ensure adequate peak shape and resolution for acidic compounds, modifiers like phosphoric acid or formic acid are often added to the mobile phase. sielc.comresearchgate.net For applications requiring subsequent mass spectrometry (MS) analysis, volatile modifiers such as formic acid are necessary to ensure compatibility. sielc.com HPLC methods are scalable and can be adapted for preparative separation to isolate impurities for further investigation. sielc.com The development of HPLC methods with fluorescence detection, following pre-column derivatization, has also been explored for enhancing the sensitivity of detecting related 3-keto steroids. dss.go.th
A study detailing the separation of a closely related compound, 17α-hydroxyprogesterone caproate (17-OHPC), utilized a gradient elution on a C18 column with a mobile phase of acetonitrile and water, both containing 0.1% formic acid. nih.gov This highlights the adaptability of HPLC for various esters of the parent steroid.
| Parameter | Condition | Source |
|---|---|---|
| Column | Waters C18 Symmetry (3.5 µm, 2.1 mm x 10 mm) | researchgate.netnih.gov |
| Mobile Phase | Gradient of Acetonitrile and 5% Acetonitrile in Water (both with 0.1% Formic Acid) | researchgate.netnih.gov |
| Flow Rate | 0.2 ml/min | researchgate.netnih.gov |
| Detection | Mass Spectrometry (ESI, positive mode) | researchgate.netnih.gov |
| Total Run Time | 15 min | researchgate.netnih.gov |
For higher throughput and sensitivity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or more broadly, LC-MS/MS, has become an indispensable tool. nih.govnih.gov These methods allow for the rapid and accurate measurement of 17α-hydroxyprogesterone (the parent alcohol of the acetate ester) and its derivatives in biological matrices like blood serum and plasma. nih.govthermofisher.com The use of smaller particle columns (e.g., under 3 µm) in UPLC significantly reduces analysis time compared to traditional HPLC. sielc.com
In a typical UPLC-MS/MS workflow, the sample undergoes an extraction process, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analytes. nih.govthermofisher.com The extract is then injected into the UPLC system, where the compounds are separated on a C18 or similar column using a water-to-methanol or water-to-acetonitrile gradient. thermofisher.comnih.gov The separated analytes are then ionized, often using atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in selected-reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govthermofisher.com This highly specific detection allows for precise quantification, even at very low concentrations, with analytical ranges for related compounds reported from 1-200 ng/ml. nih.govthermofisher.com Such methods demonstrate excellent reproducibility, with inter- and intra-batch coefficients of variation often below 15%. nih.govthermofisher.com
| Parameter | Value | Source |
|---|---|---|
| Analytical Range | 10 to 1,000 ng/dL | thermofisher.com |
| Inter-batch Reproducibility | <5% CV | thermofisher.com |
| Intra-batch Reproducibility | <6% CV | thermofisher.com |
| Carryover | <0.1% | thermofisher.com |
| Throughput | 14 to 56 injections/hour | thermofisher.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids, including 17α-hydroxyprogesterone. nih.gov Due to the low volatility of steroids, derivatization is typically required prior to GC-MS analysis. nih.gov A common approach involves converting the steroid into a more volatile silyl (B83357) ether derivative, such as a trimethylsilyl (B98337) (TMS) ether. nih.gov
One established method for determining 17-hydroxyprogesterone in plasma involves isotope dilution-mass spectrometry. nih.gov In this procedure, a deuterated internal standard (e.g., 17-hydroxy[2H4]progesterone) is added to the sample, which then undergoes extraction. nih.gov The extracted material is converted into its 3,20-dienol,17-tristrimethylsilyl ether derivative for analysis by capillary GC-MS with high-resolution selected-ion monitoring. nih.gov This highly specific and sensitive technique provides satisfactory precision and accuracy for quantification. nih.gov Experimental GC-MS data for hydroxyprogesterone (B1663944) acetate shows characteristic mass fragments that can be used for its identification. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Instrument | HITACHI M-80 | nih.gov |
| Ionization Mode | Positive EI-B | nih.gov |
| Top 5 Peaks (m/z) | 269 | nih.gov |
| 287 | ||
| 270 | ||
| 330 | ||
| 43 |
Spectroscopic Characterization in Research
Spectroscopic methods are essential for confirming the molecular structure of 3,20-Dioxopregn-4-en-17-yl acetate and for elucidating the structures of its metabolites and derivatives.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and utilizing tandem mass spectrometry (MS/MS), is a primary tool for identifying the metabolites of 3,20-Dioxopregn-4-en-17-yl acetate and related progestins. researchgate.netnih.gov In vitro studies using human liver microsomes have been instrumental in profiling the phase I metabolites of structurally similar compounds like medroxyprogesterone (B1676146) acetate (MPA) and 17α-hydroxyprogesterone caproate (17-HPC). researchgate.netnih.gov
For MPA, incubation with human liver microsomes followed by HPLC separation allowed for the isolation of five main metabolites. researchgate.net Subsequent analysis by LC/MS and ¹H NMR led to the tentative identification of major metabolites as 6β-, 2β-, and 1β-hydroxy MPA. researchgate.net This indicates that hydroxylation is a key metabolic pathway. researchgate.net
Similarly, studies on 17-HPC metabolism by human hepatic microsomes identified 21 metabolites, which were grouped based on the number of hydroxylations. nih.gov The mass spectrum of the parent compound showed a molecular ion [M+H]⁺ at m/z 429 and a key fragment at m/z 313, resulting from the cleavage of the ester bond. nih.gov Metabolites were identified corresponding to mono-, di-, and tri-hydroxylated forms of the parent compound, with characteristic mass increases. nih.gov For instance, the tri-hydroxylated metabolites exhibited a mass ion at m/z 477, and their fragmentation patterns revealed ions corresponding to dihydroxy-progesterone (m/z 345) and monohydroxycaproate (m/z 133). nih.gov These detailed fragmentation analyses are critical for pinpointing the location of metabolic modifications on the steroid scaffold and the acetate side chain. nih.gov
MS/MS analysis of hydroxyprogesterone acetate itself shows a precursor ion [M+H]⁺ at m/z 373.2373, which fragments to produce characteristic product ions at m/z 313.2, 271.2, and 295.2, aiding in its structural confirmation. nih.gov
X-ray diffraction is the definitive method for determining the three-dimensional crystal structure of a molecule. The crystal structure of 17α-acetoxyprogesterone (an equivalent name for 3,20-Dioxopregn-4-en-17-yl acetate) has been determined by X-ray diffraction methods. researchgate.net The analysis revealed that the compound crystallizes in the orthorhombic space group. researchgate.net Structural data for this compound is available in the Cambridge Structural Database. nih.gov
Analysis of related compounds, such as 6β-Methyl-3,20-dioxopregn-4-en-17-yl acetate, provides further insight into the typical conformations of the steroid rings. nih.gov In this derivative, the A ring adopts a half-chair conformation, while the B and C rings are in chair conformations. nih.gov The five-membered D ring exhibits an envelope conformation. nih.gov This detailed structural information is fundamental for understanding structure-activity relationships and molecular interactions.
Immunoassay Development for Research Applications
Immunoassays are widely utilized analytical methods in research for the detection and quantification of a vast array of substances, including steroids like 3,20-Dioxopregn-4-en-17-yl acetate, also known as 17α-acetoxyprogesterone. These assays are based on the highly specific binding affinity between an antibody and its corresponding antigen. The development of immunoassays for small molecules like 17α-acetoxyprogesterone is a critical area of research, enabling sensitive and specific measurement in various biological matrices.
A key aspect of immunoassay development is the production of antibodies with high affinity and specificity for the target molecule. In the context of steroid analysis, antisera are often raised against a specific steroid, but may also exhibit cross-reactivity with structurally similar compounds. This characteristic can be both a challenge and an opportunity in assay design. For instance, an antiserum developed for Medroxyprogesterone acetate (MPA) has been shown to have significant cross-reactivity with 17α-acetoxyprogesterone. r-biopharm.com This allows for the potential use of such an assay in the detection of 17α-acetoxyprogesterone.
The principle behind these immunoassays is typically competitive, where the target analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The extent of binding of the labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample.
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Enzyme-Linked Immunosorbent Assay (ELISA) is a common and powerful type of immunoassay used in research for the quantification of 17α-acetoxyprogesterone. The development of an ELISA for this compound involves several critical steps, including the preparation of reagents and the optimization of assay conditions.
A competitive ELISA is a frequently used format for the detection of small molecules like 17α-acetoxyprogesterone. In this setup, a microtiter plate is precoated with antibodies that are specific to the target analyte. When the sample containing 17α-acetoxyprogesterone is added to the wells, along with a known amount of enzyme-labeled 17α-acetoxyprogesterone (the conjugate), a competitive binding reaction occurs. The 17α-acetoxyprogesterone in the sample and the enzyme-labeled 17α-acetoxyprogesterone compete for the limited antibody binding sites.
Following an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, which results in a color change. The intensity of the color is inversely proportional to the concentration of 17α-acetoxyprogesterone in the sample. This is because a higher concentration of the target analyte in the sample will result in less binding of the enzyme-labeled analyte, leading to a weaker color signal. The concentration of 17α-acetoxyprogesterone in the sample can then be determined by comparing the color intensity to a standard curve generated with known concentrations of the analyte.
The specificity of the ELISA is a crucial parameter and is determined by the cross-reactivity of the antibody with other structurally related steroids. For example, an antiserum developed for Medroxyprogesterone acetate has demonstrated significant cross-reactivity with 17α-acetoxyprogesterone, making it a viable tool for its detection. r-biopharm.com The cross-reactivity of this particular antiserum with other related compounds is detailed in the table below.
| Compound | Cross-Reactivity (%) |
| 17α-Acetoxyprogesterone | 82 |
| Megestrol (B1676162) acetate | 50 |
| Chlormadinone (B195047) acetate | 50 |
| Melengestrol acetate | 25 |
| Medroxyprogesterone | < 0.1 |
| Progesterone (B1679170) | < 0.1 |
Table 1: Cross-reactivity of a Medroxyprogesterone acetate-directed antiserum with 17α-acetoxyprogesterone and other related steroids. r-biopharm.com
This data highlights the importance of characterizing the specificity of an antibody during ELISA development to ensure accurate and reliable quantification of the target analyte.
Comparative Pharmacological Profiling and Steroid Design Principles
Comparative Studies with Other Progestogens and Related Steroids
Differential Potency and Selectivity Towards Steroid Receptors
The potency and selectivity of progestins are determined by their binding affinity for various steroid receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), and others. tandfonline.comnih.govnih.govnih.gov 17α-acetoxyprogesterone (OHPA) is a derivative of 17α-hydroxyprogesterone (OHP). The introduction of a hydroxyl group at the C-17 position of the progesterone skeleton leads to a loss of progestational activity, but subsequent acetylation at this position to form OHPA enhances this activity. tandfonline.com
Compared to the natural hormone progesterone, OHPA exhibits a distinct receptor binding profile. Studies have shown that while progesterone binds avidly to the progesterone receptor, the binding of derivatives like 17α-hydroxyprogesterone caproate (a related compound) to PR is significantly lower. nih.gov Specifically, the relative binding affinity of 17-OHPC for recombinant human PR-A and PR-B was found to be only 26-30% that of progesterone. nih.govnih.gov OHPA itself has been reported to have a little less than half the affinity of progesterone for the progesterone receptor isoforms PR-A and PR-B. wikipedia.org
Further modifications to the 17α-acetoxyprogesterone structure lead to significant changes in receptor affinity. For example, the addition of a methyl group at the C-6 position creates medroxyprogesterone (B1676146) acetate (B1210297) (MPA), which has a relatively high progestational activity. tandfonline.com The introduction of a double bond and a chlorine atom at C-6 results in chlormadinone (B195047) acetate, which has even higher progestational activity. tandfonline.com
The selectivity of these compounds is also a crucial factor. Some synthetic progestins, particularly those derived from 19-nortestosterone, can exhibit cross-reactivity with other steroid receptors, leading to androgenic, estrogenic, or glucocorticoid effects. nih.gov In contrast, derivatives of 19-norprogesterone (B1209251) are considered more "pure" progestins as they bind almost exclusively to the progesterone receptor. nih.gov The binding of progestins like progesterone and its derivatives to the glucocorticoid receptor is generally weak. nih.govnih.gov
| Compound | Relative Binding Affinity for Progesterone Receptor (PR) | Relative Binding Affinity for Glucocorticoid Receptor (GR) | Source |
|---|---|---|---|
| Progesterone | High | Weak | nih.govnih.gov |
| 17α-Acetoxyprogesterone (OHPA) | Slightly less than half of progesterone | Data not specifically found, but derivatives show low affinity | wikipedia.org |
| 17α-Hydroxyprogesterone Caproate (17-OHPC) | 26-30% of progesterone | 4% of dexamethasone (B1670325) | nih.govnih.gov |
| 17α-Hydroxyprogesterone (OHP) | 1% of progesterone | Data not specifically found | nih.gov |
Distinct Biological Activity Profiles (e.g., Antiandrogenic Activity)
The structural variations among progestins also translate into distinct biological activity profiles. nih.govnih.gov While the primary action of these compounds is to mimic the effects of progesterone, some also possess other hormonal or anti-hormonal activities.
A key differentiator among progestins is their androgenic or antiandrogenic activity. Some progestins derived from testosterone (B1683101) can have androgenic side effects. nih.gov Conversely, certain derivatives of 17α-hydroxyprogesterone, such as chlormadinone acetate and cyproterone (B1669671) acetate, are known for their antiandrogenic properties. nih.govresearchgate.net This antiandrogenic activity can be beneficial in specific therapeutic contexts. nih.gov Studies have shown that both chlormadinone acetate and cyproterone acetate exhibit antiandrogenic activity in vitro with rainbowfish receptors, though their interaction with human receptors can be more complex, sometimes showing androgenic activity. nih.gov
| Compound | Primary Activity | Secondary Activity | Source |
|---|---|---|---|
| Progesterone | Progestational | Weak glucocorticoid activity | nih.gov |
| 17α-Acetoxyprogesterone (OHPA) | Progestational | Low androgenic activity | wikipedia.org |
| Medroxyprogesterone Acetate (MPA) | Progestational | Weak glucocorticoid activity, can have androgenic effects | nih.gov |
| Chlormadinone Acetate | Progestational | Antiandrogenic | nih.govresearchgate.net |
| Cyproterone Acetate | Progestational | Potent antiandrogenic | nih.govresearchgate.net |
Role as a Reference Compound in Pharmacological and Medicinal Chemistry Studies
17α-acetoxyprogesterone and its derivatives often serve as reference compounds in pharmacological and medicinal chemistry research. nih.gov Their well-characterized structures and biological activities provide a benchmark for the evaluation of new synthetic steroids. nih.gov For instance, in studies investigating the progestational and androgenic properties of other compounds, 17α-hydroxyprogesterone derivatives are used for comparison. nih.gov
The use of these compounds as reference standards is crucial for:
Quantitative Structure-Activity Relationship (QSAR) studies: These studies aim to correlate the chemical structure of molecules with their biological activity. nih.gov By including compounds with known affinities like 17α-acetoxyprogesterone derivatives, researchers can build more accurate predictive models.
Competitive binding assays: In these assays, the ability of a new compound to bind to a receptor is measured by its capacity to displace a known radiolabeled ligand, which can be a derivative of 17α-acetoxyprogesterone. nih.gov
Standardization of analytical methods: Reference standards like Medroxyprogesterone Acetate EP Impurity H (which is 17α-acetoxyprogesterone) are used to ensure the accuracy and consistency of analytical techniques for identifying and quantifying related substances. theclinivex.com
Principles of Medicinal Chemistry in the Design of Progestin Derivatives
The development of synthetic progestins from parent molecules like progesterone and 17α-hydroxyprogesterone is a classic example of the application of medicinal chemistry principles to optimize therapeutic properties.
Enhancement of Oral Potency through Structural Modifications
A major challenge with natural progesterone is its poor oral bioavailability due to extensive first-pass metabolism in the liver. researchgate.netnih.gov Medicinal chemists have employed several strategies to overcome this limitation.
One key discovery was that while 17α-hydroxyprogesterone caproate has very low oral activity, 17α-acetoxyprogesterone (OHPA) is orally active. wikipedia.org This was an unexpected finding that highlighted the significant impact of the ester group at the C-17α position on the oral potency of progesterone derivatives. wikipedia.org The acetylation at C-17 enhances progestational activity and improves oral bioavailability. tandfonline.com
Further modifications to the steroid skeleton have also been shown to increase oral potency. The introduction of substituents at various positions can protect the molecule from metabolic degradation. For example, the development of micronized progesterone and nanonized progesterone formulations are physical approaches to enhance oral absorption and bioavailability. researchgate.netnih.govdntb.gov.ua From a chemical perspective, creating prodrugs is another strategy. researchgate.net
Strategies for Modulating Receptor Affinity and Selectivity
Medicinal chemistry also provides strategies to fine-tune the binding affinity and selectivity of progestins for their target receptors, thereby maximizing therapeutic effects and minimizing unwanted side effects. tandfonline.comresearchgate.net
The structure-activity relationship (SAR) of progestins has been extensively studied. Key structural features that influence receptor binding include:
Substitution at C-17: The nature of the substituent at the C-17 position is critical. An acetoxy group at C-17 enhances progestational activity, while a hydroxyl group diminishes it. tandfonline.com
Modifications in the A and B rings: The presence of unsaturation at C-4 or C-4,6, and a substituent at C-6 (such as a methyl or chloro group) can significantly enhance potency. nih.gov
Substitution at C-11: This position is also important for influencing progesterone receptor binding. acs.org
By systematically altering these structural features, medicinal chemists can design progestins with specific profiles. For example, the goal might be to create a potent progestin with high selectivity for the progesterone receptor and minimal affinity for androgen or glucocorticoid receptors. tandfonline.comresearchgate.net This involves a rational design approach based on understanding the three-dimensional structure of the receptor's ligand-binding domain and how different chemical moieties interact with it. nih.gov
Academic Research Trajectories and Open Questions
Exploration of Novel Synthetic Routes and Derivatization Strategies
The chemical synthesis of 3,20-Dioxopregn-4-en-17-yl acetate (B1210297) and its analogues remains a cornerstone of research, aimed at improving efficiency, yield, and the generation of novel compounds with enhanced biological activity. Historically, this compound has served as a key intermediate and parent compound for a variety of other progestins, including medroxyprogesterone (B1676146) acetate, megestrol (B1676162) acetate, and chlormadinone (B195047) acetate. wikipedia.org
Current research focuses on developing more efficient and environmentally friendly synthetic methodologies. This includes the exploration of biocatalytic transformations and chemoenzymatic strategies to achieve specific structural modifications. A significant area of investigation is the derivatization of the steroid nucleus to create new molecules with tailored properties. For instance, studies on the synthesis of derivatives such as megestrol acetate and proligestone (B122052) have revealed that subtle structural changes can lead to significant differences in biological activity. researchgate.net Research into the acylation of related structures, such as 6α-methyl-17α-hydroxyprogesterone, has yielded new classes of potent progestins. acs.org
Furthermore, the development of methods to produce key intermediates, like 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, is crucial for the synthesis of more complex derivatives. google.com An open question in this field is the potential for creating derivatives with greater receptor selectivity, thereby minimizing off-target effects. The synthesis of halogenated derivatives, such as 17α-bromo-6α-methylprogesterone, represents another avenue for creating progestins with potentially unique oral activity profiles. acs.org The continuous exploration of these synthetic and derivatization strategies is essential for expanding the library of available progestogenic compounds for research and potential therapeutic development.
Advanced Computational Modeling for De Novo Design of Steroid Analogues
The advent of powerful computational tools has revolutionized the approach to designing new steroid analogues. De novo design, which involves creating novel molecular structures from scratch, is increasingly being guided by sophisticated modeling and simulation techniques. youtube.com These methods allow for the prediction of binding affinities, conformational dynamics, and potential biological activities before undertaking costly and time-consuming chemical synthesis. nih.gov
Molecular dynamics (MD) simulations are being employed to understand the dynamic behavior of steroid receptors upon ligand binding at an atomic level. nih.govnih.gov For example, MD simulations have been used to study the conformational changes in the progesterone (B1679170) receptor's ligand-binding domain, providing insights that can guide the design of novel transcription factors for biosensors. nih.gov Such simulations can reveal the stability of receptor-ligand complexes and identify key interactions that are crucial for agonistic or antagonistic activity. nih.govresearchgate.net
Pharmacophore-based virtual screening is another powerful computational strategy. This involves creating a 3D model of the essential features required for a molecule to bind to a specific receptor. This model can then be used to screen large databases of virtual compounds to identify potential new leads. nih.gov This approach has been successfully used to identify potential natural product-based inhibitors of the human progesterone receptor. nih.gov A significant challenge and open question is the accurate prediction of the biological activity of designed analogues in a complex cellular environment. Future research will likely focus on integrating multi-scale modeling approaches, from quantum mechanics to whole-cell models, to improve the predictive power of de novo design for steroid analogues.
Elucidation of Undiscovered Molecular Interaction Profiles
While 3,20-Dioxopregn-4-en-17-yl acetate is known to act primarily through the progesterone receptor (PR), its full spectrum of molecular interactions is not completely understood. wikipedia.org Research is ongoing to uncover novel binding partners and to characterize its effects on other signaling pathways.
Competitive binding assays have been instrumental in comparing the affinity of this compound and its derivatives to various steroid receptors. Studies have shown that 17α-acetoxyprogesterone binds to both the A and B isoforms of the progesterone receptor. wikipedia.org Interestingly, its binding affinity for the PR is significantly higher than its parent compound, 17α-hydroxyprogesterone, but somewhat lower than that of progesterone itself. wikipedia.org Furthermore, investigations into related compounds like 17-hydroxyprogesterone caproate (17-OHPC) have shown that its binding to the glucocorticoid receptor (GR) is weak. nih.gov
An important area of research is the potential for cross-reactivity with other steroid receptors and its impact on steroidogenic enzymes. For example, studies have shown that high concentrations of the precursor, 17-hydroxyprogesterone, can have an anti-mineralocorticoid effect by inhibiting aldosterone-mediated transactivation of the mineralocorticoid receptor. nih.gov However, related synthetic progestins like medroxyprogesterone acetate have been shown to directly inhibit human steroidogenic enzymes such as 3β-hydroxysteroid dehydrogenase/isomerase (3βHSDII), but not P450c17. nih.gov A key open question is to what extent 3,20-Dioxopregn-4-en-17-yl acetate itself interacts with and modulates the activity of the complex network of enzymes involved in steroid biosynthesis and metabolism. The potential for "off-target" interactions remains a critical area of investigation to fully understand its biological profile.
Applications in Investigating Endogenous Steroid Pathways and Regulation
The study of 3,20-Dioxopregn-4-en-17-yl acetate and its metabolites provides a valuable tool for dissecting the intricate pathways of endogenous steroid hormone synthesis and regulation. As a derivative of 17α-hydroxyprogesterone, a key metabolic intermediate, its behavior can shed light on the function and regulation of critical enzymes in steroidogenesis.
The steroidogenic acute regulatory protein (StAR) plays a rate-limiting role in the transport of cholesterol into the mitochondria for steroid synthesis. Recent discoveries have shown that StAR is regulated by post-translational modifications, such as acetylation, which can influence its activity and subsequent steroid production. nih.gov Investigating how exogenous steroids like 17α-acetoxyprogesterone might influence these regulatory modifications is a promising research avenue.
Furthermore, understanding the genetic basis of individual responses to progestins is a significant area of research. Studies on the related compound 17-OHPC have shown that polymorphisms in the progesterone receptor gene can alter clinical efficacy. nih.gov This highlights the importance of pharmacogenomics in understanding the variable effects of synthetic steroids. A major open question is how the administration of synthetic progestins like 17α-acetoxyprogesterone impacts the global steroid metabolome and the feedback regulation of the hypothalamic-pituitary-adrenal/gonadal axes. The recent elucidation of a de novo progesterone synthesis pathway in plants also opens up novel avenues for studying these pathways using different model systems. biorxiv.org
Development of Highly Specific Analytical Tools for Research Purity and Metabolite Studies
The advancement of research on 3,20-Dioxopregn-4-en-17-yl acetate is intrinsically linked to the development of highly specific and sensitive analytical methods. These tools are crucial for ensuring the purity of research compounds, quantifying the parent molecule and its metabolites in biological matrices, and conducting detailed pharmacokinetic studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity. wikipedia.orgnih.gov Various LC-MS/MS methods have been developed for the simultaneous quantification of 17α-acetoxyprogesterone and related steroids in plasma and serum. researchgate.net These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to remove interfering substances from the biological matrix. researchgate.net
For certain applications, particularly those involving fluorescence detection, pre-column derivatization can be employed to enhance sensitivity. For instance, 3-keto steroids can be derivatized with reagents like 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionohydrazide (BODIPY FL hydrazide) for highly sensitive HPLC analysis. nih.gov The validation of these analytical methods is critical and typically includes assessment of linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). researchgate.netnih.gov
A significant challenge and an area of active development is the characterization of the complete metabolic profile of 3,20-Dioxopregn-4-en-17-yl acetate. Identifying and quantifying all major and minor metabolites is essential for a comprehensive understanding of its disposition and potential biological activities. The development of novel analytical approaches, including high-resolution mass spectrometry and advanced chromatographic techniques, will be pivotal in addressing these open questions and advancing our knowledge of this important synthetic steroid. nih.gov
| Parameter | Technique | Details | Reference |
| Purity & Identification | HPLC, NMR, Mass Spectrometry | Used to confirm structural integrity of synthesized compounds. | nih.gov |
| Quantification in Plasma | HPLC-MS/MS | Involves solid-phase extraction (SPE) and gradient elution. | researchgate.net |
| Derivatization for Analysis | HPLC with Fluorescence Detection | Pre-column derivatization with BODIPY FL hydrazide for 3-keto steroids. | nih.gov |
| Method Validation | Linearity, Precision, LOD/LOQ | Standard parameters to ensure the reliability of analytical methods. | researchgate.netnih.gov |
| Metabolite Profiling | LC-MS | Used for the comprehensive analysis of steroid metabolites in biological samples. | wikipedia.orgnih.gov |
Q & A
Q. Quantification methods :
- HPLC with UV detection : Uses EP/USP reference standards (e.g., LGC MM0532.09) for calibration .
- LC-MS/MS : Detects low-abundance impurities (e.g., 6-methylidene-3,20-dioxopregn-4-en-17-yl acetate) at <0.1% levels .
Regulatory thresholds : Total impurities ≤2.0% per EP 10.0 .
Advanced: How do researchers resolve contradictions in bioactivity data for 3,20-Dioxopregn-4-en-17-yl acetate analogs?
Answer:
Contradictions arise from:
- Structural heterogeneity : Minor substitutions (e.g., C6 methyl vs. methylene) alter receptor binding.
- Methodological approaches :
Example : 3,20-Dioxopregn-4-en-17-yl acetate shows weaker PR affinity than MPA due to the absence of C6 methylation, as shown in competitive binding assays .
Advanced: What methodologies are used to study the metabolic pathways of 3,20-Dioxopregn-4-en-17-yl acetate?
Answer:
- In vitro models :
- In vivo tracer studies : Use ¹⁴C-labeled compound in rodent models to quantify biliary vs. urinary excretion .
Key findings : The 17α-acetoxy group is hydrolyzed to 17α-hydroxyprogesterone in vivo, which is further metabolized to pregnanediol .
Advanced: How is the stability of 3,20-Dioxopregn-4-en-17-yl acetate assessed under varying storage conditions?
Answer:
Stability protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
